molecular formula C32H37N5O10 B2733023 MC-Val-Ala-PAB-PNP CAS No. 1639939-40-4

MC-Val-Ala-PAB-PNP

Cat. No.: B2733023
CAS No.: 1639939-40-4
M. Wt: 651.673
InChI Key: QXMLUPPUFBNKRY-LGGPFLRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Maleimidohexanoyl-valyl-alanyl-(4-aminobenzyl)-(4-nitrophenyl)-carbonate, also known as MC-Val-Ala-PAB-PNP, is a chemical compound with the molecular formula C32H37N5O10 . It has a molecular weight of 651.66 g/mol . This compound is intended for research use only and is not for human or veterinary use.


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string: CC©C(C(=O)NC©C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)N+[O-])NC(=O)CCCCCN3C(=O)C=CC3=O .

Scientific Research Applications

Cross-Linking Reagents and Bioconjugation

6-Maleimidohexanoic acid derivatives, including the specific compound , have been widely used in the preparation of enzyme immunoconjugates and bioconjugation processes. These heterobifunctional cross-linking reagents are designed for high reactivity and stability in aqueous media, making them suitable for conjugating various biomolecules. Studies have shown that modifications to the ester portion can enhance reactivity and stability, making these compounds valuable in bioconjugation research and applications (Kida et al., 2007).

Photolabile Protection Groups in Synthesis

Compounds with structures similar to 6-Maleimidohexanoyl-valyl-alanyl-(4-aminobenzyl)-(4-nitrophenyl)-carbonate have been employed as photolabile protecting groups. These groups are used in the synthesis of molecules that require protection during the synthetic process but can be removed upon irradiation with light. This application is crucial in the development of prodrugs, where a drug is activated by light exposure, and in the synthesis of complex organic molecules where selective deprotection is required (Toki et al., 2002).

Synthesis of Organosoluble and Light-Colored Polyimides

Fluorinated polyimides synthesized from derivatives related to the 6-Maleimidohexanoyl compound have been reported for their excellent solubility, thermal stability, and optical properties. These materials, developed through the nucleophilic aromatic substitution reaction and further polycondensation, demonstrate low moisture absorption, low dielectric constants, and good mechanical properties. Such characteristics make them ideal for applications in electronics, aerospace, and other industries requiring materials with specific thermal and electrical properties (Sheng et al., 2011).

Properties

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37N5O10/c1-20(2)29(35-26(38)7-5-4-6-18-36-27(39)16-17-28(36)40)31(42)33-21(3)30(41)34-23-10-8-22(9-11-23)19-46-32(43)47-25-14-12-24(13-15-25)37(44)45/h8-17,20-21,29H,4-7,18-19H2,1-3H3,(H,33,42)(H,34,41)(H,35,38)/t21-,29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMLUPPUFBNKRY-LGGPFLRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)CCCCCN3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37N5O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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